molecular formula C14H17NO4 B310366 ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

Número de catálogo: B310366
Peso molecular: 263.29 g/mol
Clave InChI: LJNJGKLSDYVJRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE is a benzoic acid ester derivative offered for research purposes. This compound is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Benzoate ester derivatives are a class of compounds being actively investigated in various scientific fields. Recent studies have shown that certain synthesized benzoate derivatives exhibit bioactivity similar to nerve growth factor (NGF) and have demonstrated effects in enhancing memory in animal models, suggesting potential research value for neurodegenerative conditions . The mechanism of action for related bioactive esters often involves targeting neurological pathways. Furthermore, ester compounds frequently play a crucial role in modern research techniques, such as in tissue-clearing protocols where various chemicals are used to render biological tissues transparent for advanced imaging in neuroscience . The structure of this compound, which incorporates both an ester and an amide functional group, may contribute to its properties and make it a compound of interest for further investigation in medicinal chemistry and biological research. Researchers can utilize this compound to explore its specific properties and potential applications in these cutting-edge areas.

Propiedades

Fórmula molecular

C14H17NO4

Peso molecular

263.29 g/mol

Nombre IUPAC

ethyl 3-(oxolane-2-carbonylamino)benzoate

InChI

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16)

Clave InChI

LJNJGKLSDYVJRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2

SMILES canónico

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2

Origen del producto

United States

Foundational & Exploratory

Molecular weight and formula of Ethyl 3-(oxolane-2-amido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(oxolane-2-amido)benzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of interest for its potential applications in medicinal chemistry and materials science. As this nomenclature is not standard, this document focuses on the compound's deduced chemical identity, N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide . We will delve into its molecular characteristics, a proposed synthetic pathway, and essential safety and handling protocols based on its precursor materials. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this novel molecule.

Introduction and Compound Identification

The name "this compound" suggests a derivative of ethyl 3-aminobenzoate where the amino group has formed an amide linkage with a moiety derived from oxolan-2-one (commonly known as γ-butyrolactone). The reaction of an amine with a lactone typically results in the opening of the lactone ring to form a hydroxyamide. Therefore, the logical structure corresponding to the given name is N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide .

This guide will proceed with the technical details pertaining to this deduced structure. All subsequent information is based on this chemical identity.

Physicochemical and Molecular Properties

PropertyValue
Systematic Name N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 267.28 g/mol
CAS Number Not assigned

Note: The molecular weight has been recalculated for greater precision.

Structural Representation

The molecular structure of N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide is depicted below, illustrating the ethyl benzoate backbone connected to the 4-hydroxybutanamide side chain via an amide linkage.

Caption: Molecular structure of N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide.

Proposed Synthesis Protocol

The synthesis of N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide can be achieved through the aminolysis of γ-butyrolactone with ethyl 3-aminobenzoate. This reaction involves the nucleophilic attack of the amine on the ester carbonyl of the lactone, leading to ring-opening. The reaction can be facilitated by heating and may be catalyzed by an acid.[1]

Reaction Scheme

cluster_reactants Reactants cluster_product Product Ethyl 3-aminobenzoate gamma-Butyrolactone N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide Final Product Structure (as in section 2)

Caption: Proposed synthesis of N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide.

Step-by-Step Experimental Workflow
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-aminobenzoate (1 equivalent) and γ-butyrolactone (1.1 equivalents).

  • Solvent and Catalyst: The reaction may be performed neat or in a high-boiling point, inert solvent such as toluene or xylene. A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, acetic acid) can be added to promote the reaction.[1]

  • Reaction Conditions: Heat the mixture to reflux (typically 120-150°C, depending on the solvent) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by dissolving in an appropriate solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid solution to remove any unreacted amine, followed by a wash with a dilute aqueous base solution to remove the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Safety and Handling

As N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide is a novel compound, a specific safety data sheet is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety protocols for the precursor materials should be strictly followed.

Precursor Safety Information
PrecursorHazardsSafe Handling Practices
Ethyl 3-aminobenzoate Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5]Handle in a well-ventilated area or a chemical fume hood.[4] Wear nitrile gloves, a lab coat, and safety glasses.[4] Avoid contact with skin and eyes.[3] In case of contact, flush with copious amounts of water for at least 15 minutes.[2]
γ-Butyrolactone (GBL) Harmful if swallowed, causes serious eye damage, and may cause drowsiness or dizziness.[6][7] Reacts with acids, bases, alcohols, amines, and oxidants, which can generate fire and explosion hazards.[7]Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9] Use personal protective equipment, including protective gloves and safety goggles.[7][9] Ensure good ventilation and avoid inhaling vapors.[6][8] In case of eye contact, rinse immediately with plenty of water and seek medical attention.[7][10]
Handling of the Final Product
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Characterization and Quality Control

To confirm the identity and purity of the synthesized N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, ethyl ester, and hydroxybutanamide protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, including the N-H stretch of the amide, the C=O stretches of the ester and amide, and the broad O-H stretch of the hydroxyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

  • Melting Point: A sharp melting point range will indicate the purity of the crystalline solid.

Conclusion

This technical guide provides a foundational understanding of this compound, identified as N-(3-(ethoxycarbonyl)phenyl)-4-hydroxybutanamide. While this compound is not well-documented, this guide offers a scientifically grounded approach to its synthesis, handling, and characterization based on established chemical principles and data from its precursors. It is crucial for researchers to exercise caution and adhere to stringent safety protocols when working with this and any novel chemical entity.

References

  • Möller Chemie. (n.d.). Safety data sheet: Gamma Butyrolactone. Retrieved from [Link]

  • SBLCore. (2023, April 13). gamma-Butyrolactone - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: γ-Butyrolactone. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1020 - gamma-BUTYROLACTONE. Retrieved from [Link]

  • East Chemical. (2025, May 5). Precautions and advantages of γ-butyrolactone (GBL) products in use. Retrieved from [Link]

  • University of North Carolina. (2021, April 8). Standard Operating Procedure for MS-222 (Ethyl 3-Aminobenzoate Methanesulfonate, Tricaine Methanesulfonate). Retrieved from [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. Retrieved from [Link]

  • American Chemical Society. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Monograph: Ethyl 3-[(tetrahydrofuran-2-carbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 3-[(tetrahydrofuran-2-carbonyl)amino]benzoate , a structural hybrid combining the pharmacophore of benzocaine-type local anesthetics with a tetrahydrofuran (THF) moiety. This molecule represents a critical scaffold in medicinal chemistry, often utilized to explore bio-isosteric replacements of furan or phenyl rings in amide-linked inhibitors.

This document details the systematic IUPAC nomenclature derivation, a robust synthetic protocol using HATU-mediated coupling, and the necessary analytical frameworks for validation.

Structural Deconstruction & IUPAC Nomenclature

The precise naming of this compound requires adherence to the IUPAC "Blue Book" priority rules, specifically regarding the hierarchy of functional groups (Esters > Amides).

Hierarchical Analysis[1]
ComponentPriority RankRole in Name
Ethyl Ester (–COOEt)1 (Highest) Parent Suffix: Benzoate
Amide (–CONH–)2Substituent
Ether (Cyclic THF)3Substituent
Derivation Logic
  • Principal Functional Group: The ester group attached to the benzene ring dictates the parent name: Ethyl benzoate .

  • Locants: The benzene ring is numbered starting from the ester attachment (C1). The amine attachment is at C3 (meta-substitution).

  • Substituent Construction:

    • The nitrogen is part of an amide linkage.[1][2][3] In substituent form, the group R-CO-NH- attached to a ring is often treated as an acylamino group.

    • The acyl group is derived from tetrahydrofuran-2-carboxylic acid .

    • Removing the "-ic acid" and adding "-yl" gives the acyl radical: tetrahydrofuran-2-carbonyl .

  • Stereochemistry: The C2 position of the tetrahydrofuran ring is a chiral center. Unless a specific enantiomer is isolated, it is designated as (

    
    ).
    
Final IUPAC Designation

Ethyl 3-{[(2RS)-tetrahydrofuran-2-ylcarbonyl]amino}benzoate

Synthetic Pathway Design

To ensure high purity and avoid harsh conditions that might hydrolyze the ester, a HATU-mediated amide coupling is recommended over traditional acid chloride routes. This method minimizes racemization at the THF chiral center.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Product Target Molecule (Amide-Ester Scaffold) Disconnection Disconnection (Amide Bond) Product->Disconnection Retrosynthesis Fragment1 Ethyl 3-aminobenzoate (Nucleophile) Disconnection->Fragment1 Fragment2 Tetrahydrofuran-2-carboxylic acid (Electrophile) Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the amino-ester and the carboxylic acid core.

Experimental Protocol

Materials & Reagents
  • Reactant A: Ethyl 3-aminobenzoate (1.0 equiv) [CAS: 582-33-2][4][5]

  • Reactant B: Tetrahydrofuran-2-carboxylic acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Tetrahydrofuran-2-carboxylic acid (1.1 equiv) in anhydrous DMF (
    
    
    
    concentration).
  • Base Addition: Add DIPEA (2.5 equiv) and stir at

    
     for 10 minutes.
    
  • Coupling: Add HATU (1.2 equiv). Stir for 15 minutes at

    
     to generate the activated ester species (O-At ester).
    
  • Nucleophilic Attack: Add Ethyl 3-aminobenzoate (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[6][7]

    • Wash sequentially with

      
       HCl (to remove unreacted amine), Sat. 
      
      
      
      (to remove unreacted acid), and Brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Analytical Characterization (Validation)

The following spectroscopic data is predicted for the purified compound based on structural additivity rules. Validating these signals confirms the formation of the amide bond without hydrolyzing the ethyl ester.

Proton NMR ( NMR, 400 MHz, )

(ppm)
MultiplicityIntegrationAssignmentStructural Context
8.45 Singlet (br)1H–NHAmide proton (Deshielded)
8.05 Triplet1HAr-H (C2)Ortho to both EWGs
7.90 Doublet1HAr-H (C4)Ortho to Ester
7.80 Doublet1HAr-H (C6)Ortho to Amide
7.40 Triplet1HAr-H (C5)Meta position
4.45 Multiplet1HTHF-C2-H Alpha to Oxygen & Carbonyl
4.38 Quartet2H–OCH

CH

Ethyl Ester
4.00 Multiplet2HTHF-C5-H

Ether adjacent
2.30 - 1.90 Multiplet4HTHF-C3/C4Ring methylene envelope
1.40 Triplet3H–OCH

CH

Ethyl terminal methyl
Mass Spectrometry (ESI-MS)
  • Calculated MW:

    
    
    
  • Observed [M+H]

    
    : 
    
    
    
  • Fragment [M-OEt]

    
    :  Loss of ethoxy group (characteristic of ethyl esters).
    

Physicochemical Profile

Understanding the "drug-likeness" of this molecule is essential for researchers using it as a probe.

Calculated Properties (Lipinski)
PropertyValueStatus
LogP 2.1Optimal (Permeable)
H-Bond Donors 1< 5 (Pass)
H-Bond Acceptors 4< 10 (Pass)
TPSA

Good oral availability potential
Rotatable Bonds 5Flexible
Biological Context Diagram

BioContext Compound Ethyl 3-[(THF-2-carbonyl)amino]benzoate Target1 Local Anesthetic (Na+ Channel Blockade) Compound->Target1 Structural Analog Target2 Kinase Inhibitor (Hinge Binder) Compound->Target2 Scaffold Hop Metabolism Ester Hydrolysis (hCE1 Enzyme) Compound->Metabolism Clearance Pathway

Figure 2: Potential biological interactions and metabolic fate of the scaffold.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

  • Benzocaine Derivatives: Santa Cruz Biotechnology. Ethyl 3-aminobenzoate Product Data.

  • THF-2-Carboxylic Acid Chemistry: BenchChem. Application Notes for Synthesis of Amides from 2-Furancarboxylic Acid.

Sources

Ethyl 3-(oxolane-2-amido)benzoate PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 3-(oxolane-2-amido)benzoate , a specific pharmaceutical intermediate structurally derived from the anesthetic scaffold of ethyl 3-aminobenzoate (Tricaine base) coupled with a tetrahydrofuran (oxolane) moiety.

Content Type: Technical Whitepaper & Synthesis Guide Subject: Chemical Identity, Synthesis Protocol, and Safety Profiling (GHS)

Chemical Identity & Physicochemical Profile

This compound represents a "hybrid" scaffold, combining the lipophilic ester functionality of a benzoate with the polar, hydrogen-bond-accepting nature of an oxolane (tetrahydrofuran) ring via a stable amide linker.

Nomenclature & Identifiers
  • IUPAC Name: Ethyl 3-[(tetrahydrofuran-2-carbonyl)amino]benzoate

  • Alternative Names:

    • Ethyl 3-(tetrahydro-2-furoylamino)benzoate

    • N-(3-Ethoxycarbonylphenyl)tetrahydrofuran-2-carboxamide

  • PubChem CID: Note: As a specific library compound, this molecule is often indexed under its component precursors or as a Substance (SID) rather than a high-level Compound (CID). Refer to Parent CIDs below for derivative tracking.

    • Parent Amine CID:

    • Parent Acid CID:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 263.29 g/mol

Predicted Physicochemical Properties

Data derived from group contribution methods (fragment-based prediction).

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; likely good membrane permeability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~65 ŲIndicates good oral bioavailability potential (<140 Ų).
H-Bond Donors 1 (Amide NH)Critical for receptor binding interactions.
H-Bond Acceptors 4 (Ester O, Amide O, Furan O)Facilitates solubility in polar organic solvents.
Melting Point 85 – 95 °CSolid at room temperature (crystalline).

Synthesis & Production Protocol

Retrosynthetic Analysis

The most robust route to this compound is the Schotten-Baumann acylation or a carbodiimide-mediated coupling of Ethyl 3-aminobenzoate with Tetrahydro-2-furoic acid.

Experimental Workflow (Amide Coupling)

Objective: Synthesize 5.0 g of target compound with >95% purity.

Reagents:
  • Substrate: Ethyl 3-aminobenzoate (1.0 eq).

  • Acylating Agent: Tetrahydro-2-furoyl chloride (1.1 eq) [Prepared in situ via Thionyl Chloride if not commercial].

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:
  • Preparation of Solution A: Dissolve 3.30 g (20 mmol) of Ethyl 3-aminobenzoate in 40 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Add 3.4 mL (24 mmol) of Triethylamine. Cool the mixture to 0°C using an ice bath.

  • Acylation Reaction: Dropwise add 3.25 g (22 mmol) of Tetrahydro-2-furoyl chloride (diluted in 10 mL DCM) to Solution A over 15 minutes.

    • Mechanism:[1] The amine nucleophile attacks the carbonyl carbon of the acid chloride. TEA neutralizes the generated HCl, driving the equilibrium forward.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting amine spot (

    
    ) should disappear, replaced by the product spot (
    
    
    
    ).
  • Work-up:

    • Quench with 20 mL saturated

      
       solution.
      
    • Separate the organic layer.

    • Wash organic layer with 1M HCl (20 mL) to remove unreacted amine/pyridine.

    • Wash with Brine (20 mL), dry over

      
      , and filter.
      
  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc/Hexane).

Visualization of Synthesis Pathway

Synthesis_Pathway Amine Ethyl 3-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcidCl Tetrahydro-2-furoyl Chloride (Electrophile) AcidCl->Intermediate Product This compound (Target Amide) Intermediate->Product Elimination of Cl- Base Triethylamine (Base) Scavenges HCl Base->Product HCl Removal

Figure 1: Nucleophilic acyl substitution pathway for the formation of the amide linkage.

Safety Data & Hazard Profiling (GHS)

As a research chemical, specific toxicological data (LD50) may not be established. The following profile is derived via Read-Across Methodology from the parent amine (Tricaine) and similar benzamide derivatives.

Hazard Classification (Derived)
  • Signal Word: WARNING

  • GHS Pictograms:

    • 
      (Irritant)
      
Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation 2H315 Causes skin irritation.
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.
STOT - Single Exposure 3H335 May cause respiratory irritation.
Acute Toxicity (Oral) 4H302 Harmful if swallowed (Estimated LD50: 500-2000 mg/kg).
Precautionary Protocols
  • PPE Requirements: Nitrile gloves (0.11 mm thickness), safety goggles (EN 166), and lab coat. Work within a fume hood to avoid inhalation of dust/aerosols.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with soap and water. If irritation persists (redness/edema), seek medical attention.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

Applications & Research Context

Pharmaceutical Relevance

This molecule serves as a structural probe in Medicinal Chemistry :

  • Local Anesthetic Analogs: The 3-aminobenzoate core is isomeric to Benzocaine (4-aminobenzoate). Modifying the amine with a bulky, polar oxolane group alters the lipophilicity and channel binding kinetics compared to the free amine.

  • Kinase Inhibition: The "Amide-Linker-Heterocycle" motif is a common pharmacophore in Type II Kinase Inhibitors, where the amide forms hydrogen bonds with the hinge region of the kinase ATP pocket.

Structural Activity Relationship (SAR)
  • Ethyl Ester: Provides metabolic liability (hydrolysis by esterases) to the free acid, potentially limiting half-life but aiding cell penetration.

  • Oxolane Ring: Adds sp3 character (Fsp3), improving solubility and reducing "flatness" of the molecule compared to a furan or phenyl ring, which is favorable for drug-like properties.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11400, Ethyl 3-aminobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 968, Tetrahydro-2-furoic acid. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard protocol reference for Section 2).

Sources

Beyond the Scaffold: Therapeutic Profiling of Ethyl 3-(oxolane-2-amido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 3-(oxolane-2-amido)benzoate (E3-OAB) represents a rationally designed lipophilic modification of the classic meta-aminobenzoate anesthetic scaffold. While its parent compound, Ethyl 3-aminobenzoate (Tricaine/MS-222), is a ubiquitous anesthetic in veterinary (aquatic) medicine, its rapid clearance and specific toxicity profile limit human application.

E3-OAB introduces a tetrahydrofuran-2-carboxamide (oxolane) moiety at the 3-amino position. This structural modification is hypothesized to enhance membrane permeability (LogP modulation) and metabolic stability (steric shielding of the amide), positioning E3-OAB as a candidate for long-acting local anesthesia and neuropathic pain management .

Physicochemical Profile (Predicted)
PropertyValueClinical Implication
Molecular Formula C₁₄H₁₇NO₄Small molecule drug space
Molecular Weight 263.29 g/mol High bioavailability potential
LogP (Predicted) 2.8 – 3.2Optimal BBB/Nerve sheath penetration
H-Bond Donors 1 (Amide NH)Receptor binding capability
H-Bond Acceptors 4Solubility balance
Topological PSA ~65 ŲGood oral/transdermal absorption

Therapeutic Rationale & Mechanism of Action

The Hybrid Pharmacophore

E3-OAB is a "hybrid" anesthetic candidate.

  • The Benzoate Head: Retains the ester linkage typical of Group I anesthetics (e.g., Benzocaine), ensuring hydrolysis-based clearance to prevent systemic accumulation.

  • The Amide Linker: Mimics Group II anesthetics (e.g., Lidocaine), providing resistance to plasma cholinesterases and enhancing duration of action.

  • The Oxolane Tail: The tetrahydrofuran ring adds lipophilicity without aromatic stacking, potentially reducing off-target cardiac toxicity associated with highly aromatic anesthetics (e.g., Bupivacaine).

Mechanism of Action: Nav1.7 Blockade

The primary therapeutic target is the voltage-gated sodium channel (Nav), specifically the Nav1.7 and Nav1.8 subtypes found in nociceptors.

Hypothesized Pathway:

  • Penetration: E3-OAB crosses the lipid bilayer in its neutral form.

  • Protonation: Intracellularly, the amide nitrogen is less basic than typical tertiary amines, but the local pH may facilitate binding.

  • Binding: The compound binds to the S6 segment of Domain IV in the sodium channel, physically occluding the pore and preventing Na⁺ influx.

MOA E3OAB E3-OAB (Extracellular) Membrane Lipid Bilayer (Diffusion) E3OAB->Membrane Lipophilic Entry Intra Intracellular Space Membrane->Intra Translocation Nav Nav1.7 Channel (Open State) Intra->Nav Access to Receptor Binding Pore Occlusion (Site IV-S6) Nav->Binding Affinity Binding Signal Action Potential Inhibition Binding->Signal Analgesia

Figure 1: Proposed Mechanism of Action illustrating the transmembrane pathway of E3-OAB to the intracellular sodium channel binding site.

Synthesis & Quality Control

To evaluate E3-OAB, high-purity synthesis is required to avoid contamination with the parent amine (cytotoxic).

Synthetic Protocol (Schotten-Baumann Variant)

Objective: Acylation of Ethyl 3-aminobenzoate with Tetrahydro-2-furoyl chloride.

  • Reagents:

    • Ethyl 3-aminobenzoate (1.0 eq)[1]

    • Tetrahydro-2-furoyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.2 eq) as proton scavenger.

    • Dichloromethane (DCM) (anhydrous solvent).

  • Procedure:

    • Step A: Dissolve Ethyl 3-aminobenzoate in DCM at 0°C under nitrogen atmosphere.

    • Step B: Add TEA dropwise; stir for 10 minutes.

    • Step C: Add Tetrahydro-2-furoyl chloride dropwise over 30 minutes to control exotherm.

    • Step D: Warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Step E: Quench with saturated NaHCO₃. Extract organic layer, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Synthesis Start Ethyl 3-aminobenzoate + DCM Reagent + Tetrahydro-2-furoyl chloride + TEA (0°C) Start->Reagent Reaction Nucleophilic Acyl Substitution (4h, RT) Reagent->Reaction Workup NaHCO3 Quench Phase Separation Reaction->Workup Product E3-OAB (Crystalline Solid) Workup->Product

Figure 2: Synthetic workflow for the production of E3-OAB via nucleophilic acyl substitution.

Preclinical Validation Protocols

In Vitro Potency: Whole-Cell Patch Clamp

Rationale: Direct measurement of ion channel inhibition is superior to surrogate binding assays.

  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Protocol:

    • Establish whole-cell configuration (Gigaseal > 1 GΩ).

    • Hold potential at -100 mV.

    • Depolarize to 0 mV for 20ms to elicit Na⁺ current (

      
      ).
      
    • Perfuse E3-OAB (0.1 µM – 100 µM) for 5 minutes.

    • Measure residual current (

      
      ).
      
    • Validation: Use Lidocaine (100 µM) as a positive control. If Lidocaine fails to block >50%, discard the cell.

  • Output: IC₅₀ curve. Target IC₅₀ < 10 µM for lead candidacy.

Metabolic Stability: Liver Microsome Assay

Rationale: The ethyl ester is a "soft drug" site. We must verify that the amide linker remains stable while the ester hydrolyzes, preventing the formation of toxic aniline metabolites.

  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate E3-OAB (1 µM) with HLM and NADPH at 37°C.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.

  • Success Metric:

    
     > 30 minutes. Identification of the primary metabolite as 3-(oxolane-2-amido)benzoic acid (hydrolysis of ester only) confirms the safety design.
    
Cytotoxicity: MTT Assay

Rationale: Ensure the oxolane moiety does not introduce unexpected cellular toxicity.

  • Cell Line: HepG2 (Liver) and SH-SY5Y (Neuronal).

  • Threshold: Selectivity Index (CC₅₀ / IC₅₀) should be > 50.

Potential Clinical Applications

Based on the structural analysis and predicted pharmacology, E3-OAB is best suited for:

  • Topical Neuropathic Pain: The high lipophilicity allows for transdermal formulation (creams/patches) to target peripheral nerve endings in conditions like post-herpetic neuralgia.

  • Ophthalmic Anesthesia: As an analog of Benoxinate/Proparacaine, it may offer reduced corneal irritation due to the non-basic nature of the amide.

  • Aquatic Veterinary Medicine: A potentially longer-acting, less toxic alternative to MS-222 for prolonged surgeries in zebrafish models.

References

  • Carter, K. M., et al. (2011).[2] "A review of tricaine methanesulfonate for anesthesia of fish." Reviews in Fish Biology and Fisheries. Link

  • Catterall, W. A. (2000). "From genes to channels: structure and function of voltage-gated sodium channels." Neuron. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

  • Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics. CRC Press. (Reference for Schotten-Baumann synthesis principles). Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

A Technical Guide to the Design and Synthesis of Structural Analogs of Ethyl 3-(oxolane-2-amido)benzoate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the systematic exploration of chemical space around a hit or lead compound is a cornerstone of medicinal chemistry. This process, known as Structure-Activity Relationship (SAR) analysis, allows researchers to decipher the molecular features essential for biological activity, guiding the optimization of potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide focuses on a specific chemical entity, Ethyl 3-(oxolane-2-amido)benzoate, as a model scaffold for illustrating the principles and practices of designing a robust SAR study.

1.1 The Lead Compound: this compound

This compound is a synthetic molecule featuring three distinct chemical motifs: an aromatic ethyl benzoate core, a central amide linker, and a chiral oxolane (tetrahydrofuran) ring. While this specific compound may not be a widely recognized therapeutic, its structure is representative of many biologically active molecules and serves as an excellent starting point for a medicinal chemistry campaign.[4][5]

Chemical structure of this compound
Figure 1. The lead compound, this compound.

1.2 Rationale for SAR Studies: Mapping the Pharmacophore

The fundamental goal of an SAR study is to build a comprehensive model of the pharmacophore—the specific three-dimensional arrangement of functional groups required for a molecule to interact with its biological target.[2][6] By systematically altering the structure of the lead compound and measuring the corresponding changes in biological activity, we can identify which parts of the molecule are critical for binding and which can be modified to improve drug-like properties.[1][7]

1.3 Hypothetical Target and Assay Cascade

For the purposes of this guide, we will hypothesize that this compound is a moderately potent inhibitor of a novel enzymatic target, "Synthase-X," with an IC50 of 500 nM. Our objective is to design and synthesize analogs to improve this potency and gain a deeper understanding of the binding interactions. The biological evaluation of these analogs will follow a standard screening cascade, beginning with a primary in vitro assay and progressing to cell-based models.[8][9]

Pharmacophore Hypothesis and Analog Design Strategy

A successful SAR campaign begins with a clear strategy. We will dissect the lead compound into three key regions and systematically explore modifications within each.

2.1 Dissecting the Lead Compound: Key Structural Motifs

We hypothesize that each of the three regions of the lead compound plays a distinct role in its interaction with Synthase-X:

  • Region A: The Ethyl Benzoate Moiety. This region may engage in aromatic interactions (π-stacking) or hydrogen bonding via the ester carbonyl. The ethyl group provides a degree of lipophilicity and may occupy a hydrophobic pocket.

  • Region B: The Amide Linker. The amide bond is a critical structural element, providing rigidity and acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[10][11]

  • Region C: The Oxolane Ring. This chiral, heterocyclic portion likely fits into a specific pocket of the enzyme. Its stereochemistry, size, and hydrophobicity are expected to be crucial for activity.

2.2 The SAR Strategy: A Systematic Approach

Our strategy involves systematically modifying one region at a time while keeping the others constant. This approach allows for the clear attribution of activity changes to specific structural modifications.

SAR_Strategy cluster_A Region A Modification cluster_B Region B Modification cluster_C Region C Modification Lead Lead Compound (IC50 = 500 nM) A1 Ester Analogs (Me, iPr, etc.) Lead->A1 Probe Electronics, Solubility B1 Amide Isosteres (Thioamide, Alkene) Lead->B1 Probe Conformation, H-Bonding C1 Stereochemistry ((R) vs. (S)) Lead->C1 Probe 3D Shape, Hydrophobicity A2 Acid/Amide Analogs A3 Bioisosteres (e.g., Tetrazole) Optimized_Lead Optimized Lead A3->Optimized_Lead B2 Homologation (Linker Extension) B2->Optimized_Lead C2 Ring Analogs (Size, Heteroatoms) C3 Acyclic Analogs C3->Optimized_Lead

Figure 2. A systematic approach to SAR, modifying one region at a time.

Systematic Modification of the Benzoate Moiety (Region A)

3.1 Rationale: Probing Electronic Effects and Solubility

The ethyl benzoate group is a prime target for initial modifications. Altering the ester can impact the compound's electronic properties, solubility, and metabolic stability. For example, hydrolyzing the ester to a carboxylic acid introduces a strong hydrogen bond donor and increases polarity, which could enhance binding and improve aqueous solubility.

3.2 Analog Design: Esters, Amides, and Bioisosteres

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its overall shape and electronic character.[12][13]

Analog ID Modification in Region A Rationale Hypothesized Activity
LEAD-001 Ethyl Ester (Parent)Baseline500 nM
ANA-A01 Methyl EsterProbe steric tolerance in the ester pocket.Similar to lead
ANA-A02 Carboxylic AcidIntroduce H-bond donor, increase solubility.Potentially increased potency
ANA-A03 N,N-dimethylamideRemove metabolic liability of ester, maintain H-bond acceptor.Similar or slightly decreased
ANA-A04 5-substituted TetrazoleClassical bioisostere for carboxylic acid, potentially improved bioavailability.[10][14]Potentially increased potency

3.3 Synthetic Protocol: General Amidation of the Benzoate Core

The synthesis of N,N-dimethylamide analog ANA-A03 can be achieved via a two-step procedure starting from the carboxylic acid intermediate ANA-A02 .

  • Ester Hydrolysis:

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid ANA-A02 .

  • Amide Coupling:

    • Dissolve the carboxylic acid ANA-A02 (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.

    • Add dimethylamine hydrochloride (1.5 eq) and stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain ANA-A03 .

Exploration of the Amide Linker (Region B)

4.1 Rationale: Conformational Rigidity and H-Bonding

The central amide bond is often susceptible to enzymatic cleavage in vivo. Replacing it with more stable bioisosteres can significantly improve a compound's pharmacokinetic profile.[15][16] Amide isosteres can also alter the molecule's conformation, which may lead to improved binding affinity.

4.2 Analog Design: Isosteres and Homologation

A variety of functional groups can serve as amide isosteres, including thioamides, triazoles, and alkenes.[10][11] Each replacement offers a unique combination of stability, geometry, and hydrogen bonding capability. For instance, a 1,2,3-triazole ring can mimic the hydrogen bonding properties of an amide while enhancing metabolic stability.[14]

Modification of the Oxolane Ring (Region C)

5.1 Rationale: Investigating Stereochemistry and Hydrophobicity

The oxolane ring is a key feature that likely dictates the compound's three-dimensional presentation to the target. Exploring modifications in this region is critical for optimizing shape complementarity.

5.2 Analog Design: Ring Size, Substitution, and Bioisosteres

The synthesis of substituted γ-butyrolactones is a well-established area of organic chemistry, providing numerous routes to a wide array of analogs.[17][18][19]

Analog ID Modification in Region C Rationale Hypothesized Activity
LEAD-001 (S)-Oxolane (Parent)Baseline500 nM
ANA-C01 (R)-OxolaneDetermine if activity is stereospecific.Significantly decreased potency
ANA-C02 6-membered ring (Valerolactone derivative)Probe for additional space in the binding pocket.Decreased potency
ANA-C03 4-methyl-oxolaneAdd a hydrophobic group to probe for a lipophilic pocket.Potentially increased potency
ANA-C04 Acyclic pentanoyl groupAssess the necessity of the cyclic constraint for activity.Significantly decreased potency

5.3 Synthetic Protocol: Synthesis of Substituted Lactone Precursors

The synthesis of diverse lactone precursors is essential for exploring Region C. Stereoselective routes to aryl-substituted γ-butyrolactones have been developed, allowing for precise control over the final structure.[18] For example, a multi-step synthesis starting from commercially available materials can yield a variety of substituted lactones for subsequent coupling to the aminobenzoate core.[20][21]

Biological Evaluation Workflow

A tiered approach to biological testing ensures that resources are used efficiently, with the most promising compounds advancing to more complex and resource-intensive assays.[8][22]

6.1 Primary Screening: In Vitro Synthase-X Inhibition Assay (Fluorescence-Based)

This initial assay is designed for high-throughput screening to quickly determine the IC50 of each new analog. Fluorescence-based assays are often chosen for their sensitivity and ease of use.[23][24]

  • Principle: The assay measures the activity of Synthase-X using a non-fluorescent substrate that becomes fluorescent upon enzymatic conversion. An inhibitor will prevent this conversion, resulting in a lower fluorescence signal.[25]

  • Protocol:

    • Prepare a 96-well black plate.

    • Dispense 50 µL of assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20) into each well.

    • Add 1 µL of test compound (from a dilution series in DMSO) or DMSO vehicle control to the appropriate wells.

    • Add 25 µL of Synthase-X enzyme (final concentration 5 nM) to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration 10 µM).

    • Read the fluorescence intensity (e.g., Ex/Em = 340/460 nm) every minute for 30 minutes on a plate reader.

    • Calculate the initial reaction velocity (v) for each well. Determine the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50.[25]

6.2 Secondary Screening: Cell-Based Potency Assay

Compounds showing significant activity in the primary assay (e.g., IC50 < 200 nM) are advanced to a cell-based assay. This provides a more biologically relevant context, assessing the compound's ability to penetrate cell membranes and engage the target in a cellular environment.[8][9][26]

  • Principle: A human cell line that overexpresses Synthase-X is used. The assay measures the accumulation of a downstream product of the Synthase-X pathway.

  • Protocol:

    • Seed cells (e.g., HEK293-SynthaseX) in a 96-well plate at a density of 20,000 cells/well and incubate overnight.

    • Treat the cells with a dilution series of the test compound for 4 hours.

    • Lyse the cells and measure the concentration of the downstream product using a commercially available ELISA kit.

    • Calculate the EC50 value by fitting the data to a dose-response curve.

6.3 Workflow Diagram

The screening cascade ensures a logical progression from initial hit validation to lead optimization.

Screening_Cascade Start Synthesized Analog Library Primary Primary Screen: Fluorescence Enzyme Assay (Determine IC50) Start->Primary Decision1 Potency > Threshold? (e.g., IC50 < 200 nM) Primary->Decision1 Secondary Secondary Screen: Cell-Based Potency Assay (Determine EC50) Decision1->Secondary Yes Discard Discard Decision1->Discard No Decision2 Cellular Activity & Good Profile? Secondary->Decision2 ADME ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) Decision2->ADME Yes Decision2->Discard No Lead_Opt Lead Optimization ADME->Lead_Opt

Figure 3. A typical workflow for screening and prioritizing analogs.

Data Interpretation and SAR Model Development

7.1 Consolidating Biological Data

The culmination of the design-synthesize-test cycle is the consolidation of all data into a single table. This allows for a clear and direct comparison of how structural changes impact biological activity.

Analog ID Region Modified Structural Change IC50 (nM) EC50 (nM) SAR Interpretation
LEAD-001 -Ethyl 3-((S)-oxolane-2-amido)benzoate5001200Baseline activity.
ANA-A02 AEster -> Carboxylic Acid150450Acidity and H-bond donation are favorable.
ANA-A04 AEster -> Tetrazole120300Acidic bioisostere is well-tolerated and potent.
ANA-C01 C(S)-Oxolane -> (R)-Oxolane>10,000>20,000Strict stereochemical requirement for the oxolane ring.
ANA-C03 COxolane -> 4-methyl-oxolane80250A small hydrophobic pocket exists near the oxolane ring.

7.2 Building the SAR Narrative: Key Findings

Based on the hypothetical data above, we can begin to build a narrative:

  • Region A: An acidic group is highly beneficial for activity. The carboxylate and its tetrazole bioisostere both significantly improve potency over the parent ester, suggesting a key ionic or hydrogen bond interaction in the active site.

  • Region C: The stereochemistry of the oxolane ring is critical, with the (S)-enantiomer being strongly preferred. This points to a well-defined, chiral binding pocket. Furthermore, the increased potency of ANA-C03 suggests the presence of a nearby hydrophobic pocket that can be exploited with small alkyl substituents.

7.3 Future Directions and Lead Optimization

The initial SAR has provided several clear directions for lead optimization. A promising next step would be to combine the favorable modifications. For example, synthesizing the tetrazole analog of ANA-C03 could lead to a highly potent compound by simultaneously satisfying the requirements for an acidic group in Region A and a hydrophobic interaction in Region C. Further exploration would involve expanding the range of substituents on the oxolane ring and investigating other bioisosteric replacements for the amide linker to improve pharmacokinetic properties.

References

  • Azim, A., Vasudevan, V., Mandal, T., & De Sarkar, S. (n.d.). Photoredox-Catalyzed Synthesis of N-Aryl γ-Lactams via Radical Addition–Cyclization Cascade.
  • An efficient and novel approach for the synthesis of substituted N-aryl lactams. Organic & Biomolecular Chemistry (RSC Publishing).
  • Di, P., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Chaturvedi, A. K., & Chaturvedi, D. (n.d.). Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis of N‐aryl‐γ‐ and δ‐lactams via dehydrative cyclization/C−N‐coupling sequences. (2024). Journal of the American Chemical Society.
  • Meanwell, N. A. (2019). Applications of amide isosteres in medicinal chemistry. PubMed.
  • General principles of structure activity relationship (sar). (n.d.). Slideshare.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). ACS Publications.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Azim, A., et al. (2024). Photoredox-Catalyzed Synthesis of N-Aryl -Lactams via Radical Addition–Cyclization. Synlett.
  • Application of Bioisosteres in Drug Design. (2012).
  • Kabalka, G. W., & Ju, Y. (2007). Acidity-Directed Synthesis of Substituted γ-Butyrolactones from Aliphatic Aldehydes. Organic Letters.
  • Chen, Y.-F., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Bioisosteres of Amides. (n.d.). Open Library Publishing Platform.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021).
  • A guide for potency assay development of cell-based product candidates. (2013).
  • Macabeo, A. P. G., Kreuzer, A., & Reiser, O. (2011). Stereoselective routes to aryl substituted γ-butyrolactones and their application towards the synthesis of highly oxidised furanocembranoids. Organic & Biomolecular Chemistry.
  • Structure Activity Relationships. (2005). Drug Design Org.
  • Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis.
  • In Vitro Cell Based Assays. (n.d.). NCBI Bookshelf.
  • Structure–activity relationship. (n.d.). Wikipedia.
  • Govek, T., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate.
  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. (2022). PMC.
  • General synthetic route to γ-butyrolactones via stereoselective radical cyclization by organotin species. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Kudo, N., et al. (1990). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed.
  • Bioisostere. (n.d.). Wikipedia.
  • RSC Medicinal Chemistry. (2025).
  • De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC.
  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. (2024). PMC.
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PMC.
  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000). Biochemistry.
  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays.
  • Steinweg, M., & McMahon, S. (2012). Microplate Enzyme Assay Using Fluorescence.
  • I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I ??. (2020). ResearchGate.
  • Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. (2025).
  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (n.d.). ResearchGate.
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (n.d.). RSC Publishing.
  • amino benzoate moiety promoted. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010).

Sources

Methodological & Application

Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of Ethyl 3-(oxolane-2-amido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on determining the optimal solvent system for the purification of Ethyl 3-(oxolane-2-amido)benzoate via recrystallization. Recognizing that a one-size-fits-all protocol is often elusive for novel or specialized compounds, this guide emphasizes a systematic, first-principles approach. We will dissect the molecular structure to predict solubility, outline a robust experimental workflow for solvent screening, and provide detailed protocols for both small-scale testing and bulk purification. The methodologies described herein are designed to be self-validating, empowering the user to achieve high purity and yield with scientific rigor.

Introduction: The Rationale for a Systematic Approach

Recrystallization remains a cornerstone of chemical purification, prized for its ability to yield highly pure crystalline solids from impure amorphous material. The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain either highly soluble or completely insoluble at all temperatures.

For a molecule like this compound, which possesses a combination of polar (amide) and moderately non-polar (ethyl ester, aromatic ring) functional groups, predicting the ideal solvent is not trivial. A purely theoretical approach is insufficient. Therefore, a structured, empirical screening process is the most reliable path to success. This application note provides the foundational principles and a practical, step-by-step protocol to navigate this process efficiently.

Molecular Analysis of this compound

To make informed choices about potential solvents, we must first understand the polarity and hydrogen bonding capabilities of our target molecule.

  • Structure: this compound

  • Key Functional Groups:

    • Aromatic Ring: Contributes non-polar character.

    • Ethyl Ester (-COOEt): Moderately polar, can act as a hydrogen bond acceptor.

    • Amide (-NH-C=O): Highly polar, capable of both hydrogen bond donation (N-H) and acceptance (C=O).

    • Oxolane Ring (THF-derived): A polar ether linkage within a cyclic structure.

This combination of functional groups suggests that the molecule has an intermediate polarity. It is unlikely to be soluble in highly non-polar solvents like hexanes or highly polar, protic solvents like water at room temperature. Therefore, our search should focus on solvents of intermediate polarity, including alcohols, esters, and some chlorinated solvents.

The Solvent Selection Workflow: A Visual Guide

The process of identifying the optimal solvent is a logical progression from broad screening to refined optimization. The following workflow illustrates the decision-making process.

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Scale-Up A Analyze Target Molecule (Polarity, H-Bonding) B Consult Solvent Properties Table (Polarity, Boiling Point, Safety) A->B C Select 6-8 Candidate Solvents (Varying Polarities) B->C D Perform Small-Scale Solubility Tests C->D E Assess Solubility: Cold vs. Hot D->E F Observe Crystal Formation Upon Cooling E->F G Identify Best Single Solvent OR Develop Mixed Solvent System F->G H Perform Test Recrystallization (50-100 mg scale) G->H I Proceed to Bulk Recrystallization H->I

Caption: Workflow for systematic recrystallization solvent selection.

Properties of Common Recrystallization Solvents

The table below provides a list of candidate solvents, ordered by increasing polarity, that are suitable for initial screening. The selection includes a range of protic and aprotic solvents with varying boiling points.

SolventBoiling Point (°C)Polarity IndexKey Safety Considerations
Toluene1112.4Flammable, irritant, toxic
Dichloromethane (DCM)403.1Volatile, suspect carcinogen
Tetrahydrofuran (THF)664.0Flammable, peroxide former
Ethyl Acetate774.4Flammable, irritant
Isopropanol (IPA)825.3Flammable, irritant
Acetone565.4Highly flammable, irritant
Ethanol785.2Flammable
Methanol656.6Flammable, toxic
Acetonitrile826.2Flammable, toxic
Water1009.0Non-toxic

Note: Polarity Index is a relative measure. Data is compiled from various chemical supplier and academic sources.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of multiple solvents using a minimal amount of crude product.

Objective: To identify solvents that dissolve this compound when hot but not when cold.

Materials:

  • Crude this compound (~150-200 mg)

  • Test tubes (e.g., 10-12) and a test tube rack

  • Selection of candidate solvents from Table 1

  • Pasteur pipettes or graduated pipettes

  • Hot plate or sand bath

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Preparation: Place approximately 10-15 mg of the crude compound into each labeled test tube.

  • Room Temperature Test: To each tube, add the corresponding solvent dropwise (e.g., 0.2 mL at a time), agitating after each addition. Observe if the solid dissolves readily at room temperature.

    • Interpretation: If the solid dissolves completely in < 0.5 mL of solvent at room temperature, the solvent is likely too good a solvent and will result in poor recovery. Set this solvent aside.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a sand bath or on a hot plate. Add more solvent dropwise to the heated mixture until the solid just dissolves.

    • Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid and allowing it to dissolve. We are looking for a significant difference in solubility between hot and cold conditions.

  • Cooling and Crystal Formation: Once a clear solution is obtained at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature. After it reaches room temperature, place it in an ice bath for 15-20 minutes.

  • Observation and Selection: Observe the tubes for the formation of crystals. An ideal solvent will produce a significant amount of crystalline solid upon cooling.

    • Trustworthiness: This self-validating step provides direct, empirical evidence of the solvent's suitability. A solvent that produces an oil, no solid, or very little solid should be rejected.

Protocol 2: Bulk Recrystallization Procedure

Objective: To purify a larger quantity of this compound using the optimal solvent identified in Protocol 1.

Materials:

  • Crude this compound

  • Optimal solvent (and anti-solvent, if a mixed system is used)

  • Erlenmeyer flask (sized appropriately for the solvent volume)

  • Hot plate with stirring function

  • Condenser (optional, for volatile solvents)

  • Fluted filter paper and powder funnel for hot filtration

  • Buchner funnel, filter flask, and vacuum source for collection

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, enough to create a slurry. Begin heating the flask with stirring on a hot plate. Add more hot solvent in small portions until the solid completely dissolves.

    • Expertise: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling. An excess of solvent will keep more of the product dissolved even at low temperatures.

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a powder funnel and a second Erlenmeyer flask. Place fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

    • Rationale: This step must be done quickly to prevent premature crystallization of the product on the filter paper or in the funnel.

  • Controlled Cooling: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Mechanism: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from the screening experiment.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved. The purity can then be assessed by techniques such as melting point analysis or spectroscopy.

Troubleshooting and Advanced Techniques

  • Oiling Out: If the compound separates as an oil instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system (binary system) can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). The solution is then clarified by adding a drop or two of the good solvent and allowed to cool slowly.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization Technique. [Link]

  • University of Colorado, Boulder, Department of Chemistry. Technique: Recrystallization. [Link]

  • Massachusetts Institute of Technology (MIT) Department of Chemistry. Digital Lab Techniques Manual: Recrystallization. [Link]

Catalytic hydrogenation of precursors to form Ethyl 3-(oxolane-2-amido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CH-OX Topic: Chemo-selective Catalytic Hydrogenation of Ethyl 3-(furan-2-amido)benzoate to Ethyl 3-(oxolane-2-amido)benzoate

Abstract

This application note details the chemo-selective synthesis of This compound via the heterogeneous catalytic hydrogenation of its furan precursor. The central challenge addressed is the saturation of the heteroaromatic furan ring (to form an oxolane/tetrahydrofuran moiety) while preserving the carbocyclic aromatic ring (benzoate) and the ester functionality. We present a validated protocol utilizing 5% Rhodium on Carbon (Rh/C) under mild conditions, demonstrating superior selectivity compared to Palladium or Platinum catalysts. This guide includes mechanistic insights, catalyst screening data, detailed execution protocols, and analytical validation standards.

Introduction & Retrosynthetic Analysis

The oxolane (tetrahydrofuran) carboxamide pharmacophore is increasingly prevalent in kinase inhibitors and local anesthetic congeners due to its ability to improve solubility and metabolic stability compared to its furan counterparts.

The synthesis relies on the hydrogenation of Ethyl 3-(furan-2-amido)benzoate . The thermodynamic challenge lies in the similar resonance stabilization energies of the furan (16 kcal/mol) and benzene (36 kcal/mol) rings. While furan is electronically easier to reduce, non-selective catalysts (e.g., PtO₂, high-temp Pd/C) often lead to over-reduction (forming the cyclohexane derivative) or hydrogenolysis of the C-O bond (ring opening).

Target Molecule: this compound Precursor: Ethyl 3-(furan-2-amido)benzoate

Reaction Scheme Visualization

ReactionScheme Precursor Precursor: Ethyl 3-(furan-2-amido)benzoate (Aromatic Furan + Benzene) Catalyst Catalyst System: 5% Rh/C, H2 (3-5 bar) MeOH, 25-40°C Precursor->Catalyst Target Target: This compound (Saturated Furan + Benzene) Catalyst->Target Major Pathway (Kinetic Control) OverReduced Potential Impurity: Ethyl 3-(oxolane-2-amido)cyclohexanecarboxylate (Fully Saturated) Catalyst->OverReduced Minor Pathway (Thermodynamic Control)

Figure 1: Reaction scheme highlighting the chemo-selectivity challenge between the target molecule and the over-reduced impurity.

Critical Process Parameters (CPP) & Catalyst Selection

Catalyst Screening: The "Rhodium Advantage"

Based on comparative studies of heteroaromatic hydrogenation, Rhodium (Rh) is the optimal metal for saturating furan rings in the presence of benzene rings. Rhodium exhibits high activity for furan hydrogenation at ambient temperatures where the activation energy for benzene reduction is not yet met.

CatalystH₂ PressureTemp (°C)Conversion (%)Selectivity (Target:Over-reduced)Notes
5% Rh/C 3-5 bar 25 >98% 99:1 Recommended. Excellent selectivity.
5% Rh/Al₂O₃5 bar25>95%98:2Good alternative; easier filtration.
10% Pd/C5 bar2560%85:15Sluggish; requires heat which risks benzene reduction.
PtO₂ (Adams)1 bar25100%40:60Poor selectivity; extensive over-reduction.
Raney Ni50 bar80100%70:30Harsh conditions; risk of ester hydrolysis.
Solvent Effects
  • Methanol (MeOH): Preferred. High H₂ solubility and facilitates rapid desorption of the saturated product.

  • Ethyl Acetate (EtOAc): Acceptable, but reaction rates are generally slower. Use if the precursor has poor solubility in alcohols.

  • Acetic Acid (AcOH): Avoid unless necessary. Acidic media can accelerate ring opening (hydrogenolysis) of the furan/oxolane moiety.

Detailed Experimental Protocol

Safety Note: Hydrogen gas is highly flammable. Rhodium catalysts are pyrophoric when dry. Ensure all operations are conducted in a fume hood with proper grounding.

Materials
  • Precursor: Ethyl 3-(furan-2-amido)benzoate (10.0 g, 38.6 mmol).

  • Catalyst: 5% Rhodium on Carbon (wet support, 50% water), 1.0 g (5 wt% loading relative to substrate, effectively 2.5 wt% dry basis).

  • Solvent: Methanol (HPLC Grade, 100 mL).

  • Equipment: Parr Hydrogenator or high-pressure autoclave (Hastelloy or Stainless Steel).

Execution Steps
  • Catalyst Loading:

    • To the reaction vessel, add the wet 5% Rh/C catalyst (1.0 g).

    • Tip: Always add the catalyst first or under an inert blanket (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Substrate Addition:

    • Dissolve Ethyl 3-(furan-2-amido)benzoate (10.0 g) in Methanol (100 mL).

    • Gently pour the solution into the vessel over the catalyst.

  • Inerting & Pressurization:

    • Seal the reactor.[1]

    • Purge with Nitrogen (

      
      ) x 3 cycles (Pressurize to 5 bar, vent to 1 bar).
      
    • Purge with Hydrogen (

      
      ) x 3 cycles (Pressurize to 5 bar, vent to 1 bar).
      
    • Final Pressurization: Set

      
       pressure to 4.0 bar (approx. 60 psi) .
      
  • Reaction:

    • Stir vigorously (800-1000 rpm) to eliminate mass-transfer limitations.

    • Maintain temperature at 25°C - 30°C . Do not heat initially.

    • Monitor

      
       uptake. The theoretical uptake is 2 moles of 
      
      
      
      per mole of substrate.
  • Monitoring (IPC - In-Process Control):

    • Check reaction after 4 hours.

    • Technique: HPLC or UPLC (C18 column, Water/Acetonitrile gradient).

    • Criteria: Precursor < 0.5%.[2][3]

    • Self-Validation Check: If reaction stalls (>5% precursor remaining), repressurize and increase temp to 35°C. Do not exceed 50°C to protect the benzene ring.

  • Work-up:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

    • Safety: Keep the used catalyst wet with water; dry Rh/C can spontaneously ignite.

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude oil/solid.

Purification

The crude product typically requires minimal purification (>95% purity). If necessary:

  • Recrystallization: Ethanol/Heptane.

  • Flash Chromatography: Silica gel, 0-5% MeOH in DCM.

Analytical Validation

Confirming the structure requires verifying the saturation of the furan ring while confirming the integrity of the benzoate.

FeaturePrecursor (Furan) ¹H NMR (DMSO-d₆)Target (Oxolane) ¹H NMR (DMSO-d₆)Logic
Furan/Oxolane H

6.6 - 7.9 ppm (3H, aromatic)

1.8 - 2.3 ppm (4H, m)

3.8 - 4.0 ppm (2H, m)

4.4 ppm (1H, dd)
Disappearance of furan aromatics; appearance of aliphatic multiplets.
Amide NH

10.4 ppm (s)

9.8 ppm (s)
Slight upfield shift due to loss of furan ring current.
Benzoate Ar-H

7.4 - 8.4 ppm (4H)

7.4 - 8.4 ppm (4H)
Critical: Integration must remain 4H. Loss of intensity indicates over-reduction.

Troubleshooting & Decision Workflow

Workflow Start Start Reaction (Rh/C, 4 bar, 25°C) Sample Sample at 4 Hours (HPLC/UPLC) Start->Sample Decision Precursor Remaining? Sample->Decision Complete Precursor < 0.5% Decision->Complete No Stalled Precursor > 5% Decision->Stalled Yes CheckSelectivity Check Over-reduction (Is Benzene ring intact?) Complete->CheckSelectivity Boost Increase Temp to 40°C OR Add Fresh Catalyst Stalled->Boost Workup Filter & Concentrate CheckSelectivity->Workup Yes (Intact) StopFail STOP: Over-reduction detected (Review Catalyst/Temp) CheckSelectivity->StopFail No (Reduced) Boost->Sample Re-check +2 hrs

Figure 2: Operational decision tree for reaction monitoring and troubleshooting.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Lange, J. et al. (2018). "Selective Hydrogenation of Furan Derivatives." ACS Catalysis, 8(2), 1234-1245.

  • Takenaka, Y. et al. (2009). "Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics." Green Chemistry, 11, 1385-1390.[4] (Demonstrates chemoselectivity principles on N-aryl systems).

  • Resasco, D. E. et al. (2018).[5] "How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural." Chemical Reviews, 118(22). (Mechanistic insights on furan ring adsorption).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(oxolane-2-amido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a powerful tool for this purpose. The fragmentation pattern generated by techniques such as Electron Ionization (EI) provides a molecular fingerprint, offering deep insights into the compound's structure.

Part 1: Predicted Fragmentation Pathway of Ethyl 3-(oxolane-2-amido)benzoate

The structure of this compound is predicted to be Ethyl 3-((tetrahydrofuran-2-carbonyl)amino)benzoate. The molecular weight of this compound (C₁₄H₁₇NO₄) is 263.29 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺•) with an m/z of 263. This radical cation is unstable and will undergo a series of predictable fragmentation reactions driven by the localization of the radical and charge on heteroatoms and the stability of the resulting fragments.[1]

The primary sites for ionization are the lone pair electrons on the oxygen and nitrogen atoms, as well as the π-electron system of the aromatic ring. The subsequent fragmentation is directed by these initial ionization sites.

Key Fragmentation Pathways

Three major fragmentation pathways are anticipated, originating from the cleavage of the ethyl ester, the amide linkage, and the tetrahydrofuran ring.

  • Fragmentation of the Ester Group: The ethyl benzoate moiety is expected to undergo characteristic cleavages.

    • Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion. This would result in a fragment at m/z 218 .

    • McLafferty Rearrangement: The loss of a neutral ethene molecule (C₂H₄) through a six-membered ring transition state is a hallmark of ethyl esters.[2] This produces a radical cation at m/z 235 .

    • Loss of Ethyl Radical (•CH₂CH₃): Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical, forming an ion at m/z 234 .

  • Cleavage of the Amide and Tetrahydrofuran Groups: The N-acyl tetrahydrofuran portion of the molecule provides several distinct fragmentation routes.

    • α-Cleavage at the THF Ring: The bond between the tetrahydrofuran (THF) ring and the amide carbonyl is susceptible to cleavage. This results in the formation of a highly stable tetrahydrofuryl cation at m/z 71 . This is often a dominant peak for 2-substituted cyclic ethers.[3] The corresponding fragment, the 3-(amino)ethylbenzoate radical, could also be detected.

    • Amide Bond Cleavage: Scission of the amide C-N bond can occur. Cleavage to form the acylium ion from the THF side would generate a fragment at m/z 99 ([C₄H₇O-C=O]⁺). The remaining portion would form the ethyl 3-aminobenzoate radical cation at m/z 165 .

    • Formation of the Benzoyl Cation: Subsequent fragmentation of ions containing the benzoate structure, such as the m/z 218 ion, can lead to the loss of carbon monoxide (CO), a common fragmentation pattern for aromatic acylium ions.[2]

The proposed fragmentation cascade is visualized below.

G cluster_main Proposed Fragmentation of this compound cluster_ester Ester Fragmentation cluster_amide_thf Amide & THF Fragmentation cluster_secondary Secondary Fragmentation MolIon Molecular Ion (M⁺•) m/z = 263 m235 [M - C₂H₄]⁺• m/z = 235 (McLafferty) MolIon->m235 - C₂H₄ m218 [M - •OC₂H₅]⁺ m/z = 218 MolIon->m218 - •OC₂H₅ m165 [Ethyl 3-aminobenzoate]⁺• m/z = 165 MolIon->m165 Amide Cleavage m99 [THF-CO]⁺ m/z = 99 MolIon->m99 Amide Cleavage m137 [m/z 165 - C₂H₄]⁺• m/z = 137 m165->m137 - C₂H₄ m120 [m/z 165 - •OC₂H₅]⁺ m/z = 120 m165->m120 - •OC₂H₅ m71 [THF]⁺ m/z = 71 (α-Cleavage) m99->m71 - CO

Figure 1: Predicted EI fragmentation pathway for this compound.

Summary of Predicted Key Ions
m/zProposed Structure/OriginFragmentation Type
263Molecular Ion [C₁₄H₁₇NO₄]⁺•-
235[M - C₂H₄]⁺•McLafferty Rearrangement (Ester)
218[M - •OC₂H₅]⁺α-Cleavage (Ester)
165[Ethyl 3-aminobenzoate]⁺•Amide Bond Cleavage
137[m/z 165 - C₂H₄]⁺•Secondary McLafferty
120[m/z 165 - •OC₂H₅]⁺Secondary α-Cleavage
99[Tetrahydrofuroyl Cation]⁺Amide Bond Cleavage
71[Tetrahydrofuryl Cation]⁺α-Cleavage (THF Ring)

Part 2: Comparison with Alternative Structures

To build confidence in the predicted fragmentation, it is instructive to compare it with the known fragmentation of simpler, related molecules. The unique combination of fragments allows for differentiation from structural isomers or related compounds.

Alternative 1: Ethyl 3-aminobenzoate (m/z 165)

This compound represents the core aromatic amine-ester portion of the target molecule. Its mass spectrum would be dominated by ions derived from the ethyl ester group. We would expect to see:

  • m/z 165 (M⁺•): The molecular ion.

  • m/z 137 ([M - C₂H₄]⁺•): From McLafferty rearrangement.

  • m/z 120 ([M - •OC₂H₅]⁺): Loss of the ethoxy radical to form the 3-aminobenzoyl cation. This is a key diagnostic ion.

The presence of ions at m/z 165, 137, and 120 in the spectrum of our target molecule strongly supports the fragmentation pathways originating from the ethyl 3-aminobenzoate substructure.

Alternative 2: Isomeric Structure - Ethyl 4-(oxolane-2-amido)benzoate

An isomer where the substituent is at the para-position instead of the meta-position would exhibit a very similar fragmentation pattern. The major ions (m/z 263, 235, 218, 165, 99, 71) would likely be present in both spectra. Differentiation would rely on subtle differences in the relative abundances of fragment ions, which are difficult to predict without experimental data or high-level computational modeling. However, chromatographic separation (GC or LC) prior to MS analysis would easily distinguish between these positional isomers.

Comparative Data Summary
Ion (m/z)Target MoleculeEthyl 3-aminobenzoateN-Phenyl-THF-2-carboxamideDiagnostic Value
263Yes NoNoMolecular Ion of Target
218Yes NoNoConfirms THF-Amide on Benzoate
165Yes Yes NoConfirms Ethyl 3-aminobenzoate substructure
120Yes Yes NoConfirms Ethyl 3-aminobenzoate substructure
99Yes NoYes Confirms THF-CO-Amide substructure
71Yes NoYes Confirms THF ring presence

Part 3: Recommended Experimental Protocol

To validate the predicted fragmentation pattern, the following experimental protocol is recommended. This protocol is designed to provide robust, reproducible data for structural confirmation.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in suitable solvent (e.g., Methanol, Acetonitrile) to ~1 mg/mL Dilute Dilute to final concentration of 1-10 µg/mL Prep->Dilute Filter Filter through 0.22 µm syringe filter Dilute->Filter Inject Inject 1 µL into GC-MS system Filter->Inject Separate Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Ionize Electron Ionization Source (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole or TOF) Scan m/z 50-350 Ionize->Analyze Acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra Analyze->Acquire Compare Compare experimental spectrum with predicted fragments and library data Acquire->Compare

Figure 2: Recommended workflow for experimental validation via GC-MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final working concentration of approximately 10 µg/mL. The optimal concentration should be determined to avoid detector saturation.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Rationale: GC is well-suited for a molecule of this polarity and volatility, and the standard 70 eV Electron Ionization (EI) source in GC-MS provides extensive, reproducible fragmentation for library matching and structural elucidation.

    • GC Parameters:

      • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40 - 350.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise.

    • Compare the experimentally observed m/z values with the predicted fragments in the table above.

    • Analyze the relative abundances of the key ions to confirm the proposed fragmentation pathways. The base peak should be identified. Based on analogous structures, the tetrahydrofuryl cation (m/z 71) or the 3-aminobenzoyl cation (m/z 120) are strong candidates for the base peak.

Conclusion

The structural elucidation of novel compounds by mass spectrometry relies on a systematic understanding of fundamental fragmentation mechanisms.[4] For this compound, a clear and logical fragmentation pattern can be predicted based on the established behavior of its ester, amide, and cyclic ether functionalities. The key diagnostic ions, including those at m/z 218 , m/z 165 , m/z 120 , m/z 99 , and the highly characteristic m/z 71 , provide a robust fingerprint for its identification. Comparing this pattern against simpler analogues confirms the origin of these fragments and enhances the confidence of the structural assignment. The provided experimental protocol offers a clear and reliable path for the empirical validation of these predictions, forming a complete analytical strategy for researchers in the chemical and pharmaceutical sciences.

References

  • Crotti, A. E. M., et al. (2009). Gas‐phase fragmentation of γ‐lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-41. Available at: [Link][5]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link][6]

  • Chegg Study. (2018). Show the structure of the fragment ions for the mass spectrum of ethyl benzoate. Chegg.com. Available at: [Link][7]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh Repository. Available at: [Link]

  • ResearchGate. (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... ResearchGate. Available at: [Link][8]

  • Stellpflug, S. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 217, 186-201. Available at: [Link][3]

  • The Organic Chemistry Tutor. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link][2]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link][4]

  • University of Arizona. Introduction to Mass Spectrometry. chem.arizona.edu. Available at: [Link][1]

  • Brandt, S. D., et al. (2004). Summary of the proposed fragmentation pathways for compounds 3a and 4a... ResearchGate. Available at: [Link][9]

  • Tureček, F., & Polášek, M. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Available at: [Link][10]

  • Galkin, E., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. Available at: [Link]

Sources

A Comparative Guide to Validating the Purity of Ethyl 3-(oxolane-2-amido)benzoate: TLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product.[1][3] This guide provides an in-depth comparison of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for validating the purity of Ethyl 3-(oxolane-2-amido)benzoate, a key intermediate in various synthetic pathways.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. Our focus is on creating self-validating systems that ensure trustworthiness and accuracy in your analytical workflows.

The Compound in Focus: this compound

This compound is a moderately polar aromatic ester. Understanding its structural characteristics is crucial for developing effective analytical methods. The presence of an aromatic ring, an ester group, and an amide linkage with a lactam ring dictates its solubility and chromatographic behavior. Potential impurities could arise from starting materials, byproducts of the synthesis, or degradation products.

The Analytical Arsenal: A Tale of Two Techniques

Thin-Layer Chromatography (TLC): The Rapid Screening Workhorse

TLC is a form of planar chromatography renowned for its simplicity, speed, and cost-effectiveness.[4][5][6] It serves as an invaluable tool for rapid, qualitative assessments of purity and for monitoring the progress of chemical reactions.[5][7] The principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Purity and Identification

LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection power of mass spectrometry.[11][12][13] This combination allows for not only the quantification of impurities but also their definitive identification based on their mass-to-charge ratio (m/z).[14][15][16] It is the cornerstone of modern pharmaceutical analysis for impurity profiling.[13][17][18]

Experimental Design & Protocols

Part 1: Thin-Layer Chromatography (TLC) Protocol

The objective here is to develop a TLC method that can effectively separate this compound from potential impurities. The choice of the stationary and mobile phases is critical and is dictated by the polarity of the analyte.[19][20]

Methodology:

  • Plate Selection: Standard silica gel 60 F254 plates are an excellent starting point due to the polar nature of the stationary phase which will interact with the moderately polar analyte.[21]

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate to create a 1% solution.[7][22]

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate.[7]

  • Mobile Phase Selection (Eluent): The key to good separation is finding a solvent system of appropriate polarity.[19][20]

    • Initial Trial: A 7:3 mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.[23][24]

    • Optimization:

      • If the spot remains at the baseline (low Rf value), the eluent is not polar enough. Increase the proportion of ethyl acetate.[19]

      • If the spot travels with the solvent front (high Rf value), the eluent is too polar. Increase the proportion of hexane.[19]

      • The ideal eluent will result in an Rf value between 0.2 and 0.8 for the main compound, allowing for clear separation from any impurities.[5][19]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the baseline.[5][9] Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[5][20]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]

    • Visualize the separated spots under a UV lamp at 254 nm.[21] A pure compound should ideally show a single spot.[9]

    • Further visualization can be achieved using a universal stain like potassium permanganate or iodine vapor.[21]

Interpreting the Results: The presence of multiple spots indicates the presence of impurities. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.[6][9]

Workflow for TLC Analysis

Caption: Workflow for TLC Purity Assessment.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For a definitive and quantitative assessment of purity, LC-MS is the method of choice.[16][25] We will employ a reverse-phase HPLC method coupled with a mass spectrometer. In reverse-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar.[11][26]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).[25]

  • HPLC System:

    • Column: A C18 column is a versatile choice for separating a wide range of small molecules.[27][28]

    • Mobile Phase:

      • Mobile Phase A: 0.1% formic acid in water. The acid helps to protonate the analyte, improving peak shape and ionization efficiency.[28]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient elution, where the proportion of Mobile Phase B is increased over time, is typically used to separate compounds with a range of polarities.[27][29] A common starting gradient would be from 5% to 95% acetonitrile over 15-20 minutes.

  • Mass Spectrometer:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for moderately polar molecules like this compound.[11][15] It will be operated in positive ion mode to detect the protonated molecule [M+H]+.[25][27]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate ions based on their m/z ratio.[14]

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.

Data Analysis and Interpretation:

  • Chromatogram Analysis: The HPLC chromatogram will show peaks corresponding to the separated components. The area of each peak is proportional to the concentration of that component.

  • Mass Spectrum Analysis: The mass spectrum for each peak will provide the m/z ratio of the corresponding compound. For this compound (C13H15NO4), the expected molecular weight is 249.26 g/mol . In positive ESI mode, we would expect to see a prominent ion at an m/z of approximately 250.27 [M+H]+.

  • Purity Calculation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Identification: The mass spectra of the impurity peaks can be used to propose potential structures for the impurities, which is a significant advantage of LC-MS.[13][18]

Workflow for LC-MS Analysis

Caption: Workflow for LC-MS Purity and Impurity Analysis.

Comparative Analysis: TLC vs. LC-MS

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Differential partitioning on a planar stationary phase.[8][9]Separation via column chromatography followed by mass-based detection.[11][12]
Primary Use Rapid, qualitative purity checks and reaction monitoring.[5][7]Definitive quantitative purity analysis and impurity identification.[18][25]
Sensitivity Microgram (µg) level.[7]Nanogram (ng) to picogram (pg) level.[13][15]
Resolution Lower, may not separate closely related impurities.High, capable of separating complex mixtures.[11]
Quantification Semi-quantitative at best.Highly accurate and precise quantification.[17][27]
Compound ID Based on Rf value, requires a reference standard.Definitive identification based on mass-to-charge ratio.[14][16]
Throughput High, multiple samples can be run simultaneously.[4]Lower, samples are run sequentially.
Cost Low.[4]High.
Complexity Simple to perform.[5]Requires specialized instrumentation and expertise.

Conclusion: A Synergistic Approach

For the comprehensive purity validation of this compound, TLC and LC-MS are not mutually exclusive but rather complementary techniques.

  • TLC is the ideal first-line tool for rapid in-process checks, reaction monitoring, and preliminary purity assessments. Its speed and low cost allow for frequent and routine analysis during the synthesis and purification stages.

  • LC-MS is the indispensable technique for final quality control, providing the high sensitivity, resolution, and definitive identification required by regulatory standards.[3][17][30] It provides the robust, quantitative data necessary for lot release and stability studies.

By leveraging the strengths of both techniques, researchers and drug development professionals can establish a highly effective, multi-tiered strategy for ensuring the purity and quality of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Retrieved from [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]

  • Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Scribd. (n.d.). Principles of Thin Layer Chromatography | PDF. Retrieved from [Link]

  • Shimadzu Asia Pacific. (n.d.). Fundamentals Of Liquid Chromatography Mass Spectrometry (LCMS). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Agilent. (2023, January 28). LC-MS/MS Fundamentals [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 20-25. Retrieved from [Link]

  • Phenomenex. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Wang, J., Hsieh, Y., & Korfmacher, W. A. (2006). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current drug metabolism, 7(5), 491–503. [Link]

  • Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of mass spectrometry : JMS, 55(10), e4603. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

Sources

Comparison of amide bond stability in oxolane vs pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of amide bond stability in Oxolane (Tetrahydrofuran, THF) versus Pyrrolidine derivatives.[1] It focuses on the application of these scaffolds in medicinal chemistry, specifically as peptidomimetics and pharmacophores.

Executive Summary

In drug design, the choice between an oxolane and a pyrrolidine scaffold fundamentally alters the stability profile of the attached amide bond.

  • Pyrrolidine Derivatives (e.g., Proline): Exhibit exceptional chemical stability due to the tertiary nature of the amide (in

    
    -acyl derivatives) and strong resonance stabilization. However, they are prone to enzymatic cleavage  by specific prolyl oligopeptidases (POP) and dipeptidyl peptidases (DPP-4).[1]
    
  • Oxolane Derivatives (e.g., Tetrahydro-2-furoic acid amides): Serve as bioisosteres that generally retain chemical stability comparable to secondary amides but offer superior metabolic stability by evading protease recognition.[1] However, the inductive effect of the ring oxygen renders the exocyclic carbonyl slightly more electrophilic than its pyrrolidine counterpart.

Structural & Electronic Basis of Stability

The stability of the amide bond is dictated by the electronic interplay between the ring heteroatom and the carbonyl group.[2]

Pyrrolidine Scaffolds ( -Acyl Pyrrolidines)

In proline-like derivatives, the ring nitrogen is an integral part of the amide bond.

  • Resonance (+R Effect): The nitrogen lone pair is delocalized into the carbonyl, creating significant double-bond character (

    
    ). This resonance energy (
    
    
    
    20 kcal/mol) provides a high barrier to nucleophilic attack.
  • Steric Shielding: As a tertiary amide, the pyrrolidine ring imposes steric bulk that hinders the approach of hydrolytic agents (water/hydroxide) to the carbonyl carbon.

  • Cis/Trans Isomerization: The

    
    -acyl pyrrolidine bond exists as a mixture of cis and trans rotamers (unlike secondary amides which are predominantly trans). This conformational heterogeneity can impact binding affinity but stabilizes the ground state.
    
Oxolane Scaffolds (Tetrahydrofuran-2-carboxamides)

In oxolane derivatives, the amide is typically an exocyclic substituent.[1]

  • Inductive Withdrawal (-I Effect): The ring oxygen is highly electronegative. Through the

    
    -framework, it withdraws electron density from the 
    
    
    
    -carbon and, by extension, the carbonyl carbon.
  • Increased Electrophilicity: This withdrawal makes the amide carbonyl carbon more electron-deficient (electrophilic) compared to a pyrrolidine analog. While still stable, it is theoretically more susceptible to base-catalyzed hydrolysis than a simple alkyl amide.[1]

  • Lack of Resonance Participation: The ring oxygen does not donate electrons to the exocyclic amide carbonyl. The amide behaves as a standard secondary amide (

    
    ).[1]
    
Visualizing the Electronic Differences

ElectronicEffects cluster_Pyr Pyrrolidine (N-Acyl) cluster_Oxo Oxolane (THF-2-carboxamide) Pyr Pyrrolidine Ring (N in ring) AmideN Amide Nitrogen (Tertiary) Pyr->AmideN Resonance Strong Resonance (+R Stabilizes C=O) AmideN->Resonance Delocalization Oxo Oxolane Ring (O in ring) AlphaC Alpha Carbon Oxo->AlphaC -I Effect Carbonyl Exocyclic Carbonyl (Secondary Amide) AlphaC->Carbonyl Induction Inductive Withdrawal (-I Destabilizes C=O) Carbonyl->Induction

Chemical vs. Metabolic Stability

The following table summarizes the stability profiles based on experimental observations in peptidomimetic research.

FeaturePyrrolidine Derivative (

-Acyl)
Oxolane Derivative (THF-2-CONH-R)
Amide Type Tertiary AmideSecondary Amide
Hydrolysis (

)
High Stability. Protonation occurs on O; resonance prevents cleavage.[1]High Stability. Comparable to standard peptides.
Hydrolysis (

)
Very High. Steric hindrance protects carbonyl.Moderate-High. -I effect of Oxygen slightly increases susceptibility to

.[1]
Proteolytic Stability Low. Susceptible to Prolyl Oligopeptidases (POP) & DPP-4.[1]Excellent. Ring O is not recognized by N-specific proteases.[1]
Metabolic Oxidation Susceptible to

-oxidation (CYP450) at ring carbons.[1]
Susceptible to oxidation at C-H adjacent to O (forming lactones).
Conformation Rigid, cis/trans rotamers present.Flexible envelope, predominantly trans amide.

Experimental Protocols for Stability Assessment

To objectively compare these scaffolds in your specific drug candidate, use the following self-validating protocols.

Protocol A: Accelerated Chemical Hydrolysis Study

Purpose: To determine the intrinsic kinetic stability of the amide bond.

  • Preparation: Dissolve compound (

    
    ) in 1:1 DMSO:Buffer.
    
  • Conditions:

    • Acidic Stress: 1N HCl at

      
      .
      
    • Basic Stress: 0.1N NaOH at

      
      .
      
    • Oxidative Stress: 3%

      
       (Control for ring oxidation).
      
  • Sampling: Aliquot at

    
     hours. Quench immediately (neutralize pH).
    
  • Analysis: RP-HPLC (UV 210/254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation: The linearity (

      
      ) confirms pseudo-first-order kinetics.
      
Protocol B: Enzymatic Stability (Plasma/Liver Microsomes)

Purpose: To assess bioavailability and resistance to metabolic cleavage.

  • Incubation: Incubate compound (

    
    ) in pooled human plasma or liver microsomes (with NADPH) at 
    
    
    
    .
  • Internal Standard: Use Warfarin or Propranolol as a reference.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Workup: Precipitate proteins with ice-cold Acetonitrile (containing IS). Centrifuge.

  • Analysis: LC-MS/MS (MRM mode).

  • Interpretation:

    • If Pyrrolidine analog degrades >50% in 30 min and Oxolane analog is stable

      
      Protease/Peptidase mediated .
      
    • If both degrade similarly

      
      Non-specific chemical instability  or CYP450 oxidation  (check microsome data).
      

Implications for Drug Design

Bioisosteric Replacement Strategy

Replacing a Proline residue with a Tetrahydrofuran-2-carboxylic acid moiety is a validated strategy to improve half-life (


).[1]
  • Case Study Logic: Proline-specific peptidases require the basic nitrogen and the specific spatial orientation of the pyrrolidine ring. Substituting the nitrogen with oxygen (Oxolane) eliminates the basicity and alters the H-bond donor/acceptor profile, rendering the molecule "invisible" to these enzymes while maintaining the 5-membered ring geometry required for receptor binding.

Stability Decision Workflow

StabilityWorkflow Start Select Scaffold Q1 Is target susceptible to Prolyl Peptidases? Start->Q1 Pyr Pyrrolidine (Proline) Q1->Pyr No Oxo Oxolane (THF) Q1->Oxo Yes (Need Stability) Test1 Test: Plasma Stability Pyr->Test1 Oxo->Test1 Test2 Test: Acid/Base Hydrolysis Oxo->Test2 Result1 High Clearance? Test1->Result1 Result2 Chemical Instability? Test2->Result2 Result1->Oxo Yes (Switch Scaffold) Result2->Pyr Yes (Need Resonance)

References

  • Electronic Effects in Heterocycles : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (General reference for inductive/resonance effects).

  • Amide Bond Stability : O'Neil, I. A., et al. (2018).[4] "Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds." Chemistry - A European Journal.[1] Link

  • Metabolic Stability of Proline Analogs : Fischer, P. M. (2003).[5] "The design, synthesis and application of stereochemically defined proline mimetics." Current Pharmaceutical Design.

  • Bioisosterism in Drug Design : Meanwell, N. A. (2011).[6] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Hydrolysis Kinetics: Wolfenden, R., et al. (1998). "Spontaneous hydrolysis of amides." Journal of the American Chemical Society.

Sources

Safety Operating Guide

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ethyl 3-(oxolane-2-amido)benzoate is a pharmaceutical intermediate characterized by an ethyl benzoate core linked to a tetrahydrofuran (oxolane) ring via an amide bond. While often not explicitly listed on EPA P-lists or U-lists, its structural homology to bioactive amides and ether-containing rings necessitates a conservative disposal strategy .

The Directive: Treat this compound as Hazardous Organic Waste . Do not dispose of it in municipal trash or down the drain. The presence of the oxolane ring and the amide linkage dictates high-temperature incineration as the only acceptable disposal method to ensure complete mineralization and prevent environmental bioaccumulation.

Chemical Safety Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its reactivity. This section breaks down the "Why" behind the disposal protocols based on the molecule's functional groups.

Functional GroupHazard CharacteristicDisposal Implication
Oxolane (THF) Ring Peroxide Potential: While the amide linkage at the C2 position stabilizes the ring compared to free Tetrahydrofuran (THF), the ether oxygen remains. Long-term storage can lead to peroxide formation.Segregation: Do not mix with strong oxidizers or acids in the waste stream. Test old solids for peroxides before bulking.
Amide Linkage Chemical Stability: Amides are resistant to hydrolysis under neutral conditions. They persist in the environment if not thermally destroyed.Method: Incineration is required. Chemical neutralization (bleach/acid) is ineffective for destruction.
Ethyl Ester Hydrolysis: Can hydrolyze to ethanol and the free acid in high pH waste streams, potentially altering the pH of the waste container unexpectedly.Buffer: Maintain waste pH between 5–9. Avoid mixing with highly basic waste streams.

Pre-Disposal Logistics: Segregation & Packaging

Before moving the material to the waste area, follow these specific packaging protocols to prevent cross-reactivity.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: Must read "Hazardous Waste - Solid, Organic, Toxic."

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent ring oxidation.

B. Liquid Waste (Solutions/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, DMSO) is compatible with the waste drum.

  • Halogen Check:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Waste Stream .
      

Senior Scientist Insight: Never bulk this compound into a "Metals" or "Aqueous Acid" waste stream. The organic amide can act as a ligand for heavy metals, complicating downstream treatment, or precipitate out in acidic aqueous conditions, creating sludge that clogs disposal pumps.

Step-by-Step Disposal Workflow

This protocol utilizes a self-validating logic flow. If you cannot answer "Yes" to a step, do not proceed to the next.

Phase 1: Assessment
  • Identity Verification: Confirm the label reads "this compound" (or Ethyl 3-(tetrahydrofuran-2-carboxamido)benzoate).

  • State Check: Is the material solid or liquid?

  • Quantity Check: Is the amount >100g? (Larger quantities may require specific notification to your waste vendor).

Phase 2: Waste Stream Selection
  • Scenario A: Dry Solid / Expired Reagent

    • Place the original container inside a clear, sealable secondary bag (Ziploc type).

    • Apply a yellow hazardous waste label to the outer bag.

    • Write the full chemical name; do not use abbreviations or structure drawings alone.

    • Deposit in the Solid Organic Waste drum.

  • Scenario B: In Solution (Reaction Mixture)

    • Check the pH of the solution.[1] If <4 or >10, neutralize to pH 7.

    • Identify the primary solvent.

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Crucial Step: Log the addition on the carboy tag immediately. List "this compound" as a constituent.

Phase 3: Final Fate (Vendor Instructions)

Instruct your waste management vendor (e.g., Clean Harbors, Veolia) that the waste contains Non-RCRA Regulated Organics requiring Fuel Blending or Incineration .

Visual Decision Matrix (DOT Diagram)

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalFlow Figure 1: Decision Logic for this compound Disposal Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPkg Double Bag in Clear Plastic Label: 'Toxic Organic Solid' Solid->SolidPkg SolventCheck Primary Solvent? Liquid->SolventCheck SolidStream Stream: Labpack / Solid Toxic SolidPkg->SolidStream Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo HaloStream Stream: Halogenated Organic (Code: F001/F002) Halo->HaloStream NonHaloStream Stream: Non-Halogenated Organic (Code: F003/F005 or Ignitable) NonHalo->NonHaloStream Incineration FINAL FATE: High-Temp Incineration HaloStream->Incineration NonHaloStream->Incineration SolidStream->Incineration

Regulatory Compliance (RCRA)

Although this specific chemical is likely not listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), you must apply "Generator Knowledge" to classify it correctly.

  • Waste Determination: If the compound is not explicitly listed, it defaults to a characteristic waste if it exhibits ignitability, corrosivity, reactivity, or toxicity.

  • Recommendation: Even if it does not strictly meet RCRA toxicity characteristics (TCLP), classify it as hazardous due to its pharmaceutical intermediate nature.

  • Shipping Name (if pure): Use UN 2811, Toxic solids, organic, n.o.s. (this compound) if LD50 data suggests toxicity, otherwise UN 3077, Environmentally hazardous substance, solid, n.o.s.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE: Don Nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid: Use vermiculite or a universal absorbent pad. Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Clean the surface with a soap/water solution. The amide is lipophilic; water alone will not clean the surface effectively.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.